Decahydroisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemistry

Application: Perhydroisoquinoline is used as a heterocyclic building block in chemistry.

Method of Application: It is used in various chemical reactions as a reagent.

Results or Outcomes: The outcomes also depend on the specific reaction.

Spectroscopy

Anesthetics

Application: Isoquinoline derivatives, such as Perhydroisoquinoline, find applications in the medical field as anesthetics.

Method of Application: These compounds can be used in the formulation of anesthetic drugs.

Results or Outcomes: The outcomes would depend on the specific drug and its use.

Antihypertensive Agents

Antiretroviral Agents

Application: Isoquinoline derivatives, such as Perhydroisoquinoline, have been used in the synthesis of antiretroviral agents.

Method of Application: These compounds are used in the formulation of antiretroviral drugs.

Natural Product Remodeling

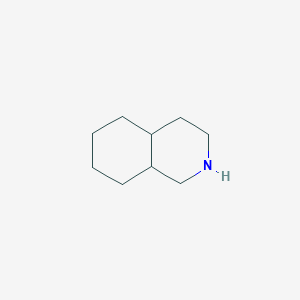

Decahydroisoquinoline is a nitrogen-containing heterocyclic compound with the chemical formula . It represents the saturated form of isoquinoline and can be synthesized through the hydrogenation of isoquinoline or tetrahydroisoquinoline. The compound features a bicyclic structure, which contributes to its unique properties and reactivity. There are four stereoisomers of decahydroisoquinoline, differing in the configuration of the carbon atoms at the ring fusion, which can influence its biological activity and interactions .

- Hydrogenation: The conversion of isoquinoline to decahydroisoquinoline through hydrogenation is a fundamental reaction that can be catalyzed using palladium or platinum catalysts.

- Cross-Coupling Reactions: Decahydroisoquinoline derivatives can undergo cross-coupling reactions, such as Suzuki–Miyaura and Buchwald–Hartwig reactions, which are crucial in medicinal chemistry for synthesizing complex organic molecules .

- Functionalization: The nitrogen atom allows for electrophilic substitution reactions, enabling the introduction of various functional groups that enhance the compound's pharmacological properties .

Decahydroisoquinoline exhibits significant biological activity, particularly in pharmacology. It is found in several natural alkaloids, such as gephyrotoxins and pumiliotoxin C, which are known for their neurotoxic effects. Additionally, decahydroisoquinoline derivatives are present in various pharmaceutical drugs, including:

- Ciprefadol: An analgesic used for pain management.

- Dasolampanel: A drug under investigation for its potential in treating epilepsy.

- Nelfinavir and Saquinavir: Antiretroviral medications used in HIV treatment.

- Tezampanel: A potential treatment for pain management .

Several methods exist for synthesizing decahydroisoquinoline:

- Hydrogenation of Isoquinoline: This is the most straightforward method, where isoquinoline is treated with hydrogen gas in the presence of a catalyst.

- Cyclization Reactions: Various cyclization methods can lead to decahydroisoquinoline derivatives by forming the bicyclic structure from simpler precursors.

- Use of Catalysts: Transition metal catalysts facilitate efficient synthesis through various coupling reactions, enhancing yield and selectivity .

Decahydroisoquinoline serves multiple applications across different fields:

- Pharmaceuticals: It is utilized as an intermediate in the synthesis of various drugs due to its structural versatility.

- Organic Synthesis: The compound acts as a building block for synthesizing more complex organic molecules.

- Research: Its derivatives are studied for potential therapeutic effects against neurological disorders and cancer .

Research on decahydroisoquinoline has highlighted its interactions with biological targets. For instance, derivatives like NVP-ACQ090 have been shown to act as selective antagonists at somatostatin receptors, indicating potential applications in treating conditions related to these receptors. Interaction studies often focus on binding affinities and mechanism-of-action analyses to understand how these compounds exert their biological effects .

Decahydroisoquinoline shares structural similarities with several other compounds, which can be compared based on their properties and applications:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Isoquinoline | Unsaturated heterocycle | Neuroactive properties | Precursor to decahydroisoquinoline |

| Tetrahydroisoquinoline | Partially saturated | Analgesic and neuroprotective effects | Intermediate in hydrogenation |

| Quinoline | Unsaturated heterocycle | Antimicrobial and antimalarial | Contains a nitrogen atom in a different position |

| Dihydroisoquinoline | Partially saturated | Antiviral properties | Less saturated than decahydroisoquinoline |

Decahydroisoquinoline's uniqueness lies in its fully saturated structure, which enhances stability and alters its reactivity compared to its unsaturated counterparts like isoquinoline and quinoline. This saturation allows for diverse modifications that can lead to novel therapeutic agents .

Molecular Formula and Weight

Decahydroisoquinoline possesses the molecular formula C₉H₁₇N with a molecular weight of 139.24 grams per mole [4] [5]. The compound is registered under the Chemical Abstracts Service registry number 6329-61-9 and carries the European Community number 228-702-4 [6] [5]. The exact molecular mass has been determined to be 139.136093 atomic mass units [7].

The molecular structure consists of nine carbon atoms, seventeen hydrogen atoms, and one nitrogen atom, reflecting the complete hydrogenation of the parent isoquinoline ring system [1]. This saturated heterocycle maintains the bicyclic framework while eliminating all aromatic character through the addition of hydrogen atoms across the double bonds [1].

Structural Configuration

Decahydroisoquinoline adopts a bicyclic structure that can be systematically named as 3-azabicyclo[4.4.0]decane [3] [8]. The compound features two fused six-membered rings with the nitrogen atom positioned at the bridgehead, creating a rigid bicyclic framework [9]. The International Union of Pure and Applied Chemistry systematic name for this compound is 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline [9].

The structural configuration of decahydroisoquinoline allows for the existence of four distinct stereoisomers, which differ based on the configuration of the two carbon atoms at the ring fusion points [1]. These stereoisomeric variations arise from the different spatial arrangements possible at the ring junction positions, designated as 4a and 8a in the numbering system [10] [11].

Crystallographic studies have revealed that both six-membered rings of the decahydroisoquinoline system adopt chair conformations [12]. The dihedral angle between the best-fit planes of the cyclohexyl and piperidine moieties has been measured to be approximately 116-120 degrees, depending on the specific stereoisomer and substituent pattern [12].

Conformational Analysis

The conformational behavior of decahydroisoquinoline exhibits significant complexity due to the presence of both cis and trans isomeric forms [2] [13]. Nuclear magnetic resonance spectroscopy studies conducted at low temperatures have provided detailed insights into the conformational equilibria present in this system [2].

For cis-decahydroisoquinoline, carbon-13 nuclear magnetic resonance spectroscopy at 215 Kelvin has demonstrated that the conformational equilibrium favors the type 1 conformation, accounting for approximately 70% of the population [2]. This conformational preference corresponds to a free energy difference of 0.37 kilocalories per mole, with the type 1 conformation being more stable because it allows the nitrogen lone pair to occupy the energetically favorable inside position [2].

The conformational dynamics change significantly upon protonation of the nitrogen atom [2]. When the nitrogen is protonated, the type 1 and type 2 conformations become energetically degenerate for both cis-decahydroquinoline and cis-decahydroisoquinoline [2]. This observation indicates that the conformational preference is primarily driven by the electronic requirements of the nitrogen lone pair rather than steric factors.

Commercial preparations of decahydroisoquinoline typically consist of cis and trans mixtures, with the cis isomer being predominantly present [4] [13]. The conformational homogeneity varies depending on substitution patterns, as demonstrated by studies of 3-methyldecahydroisoquinoline derivatives, where both isomers maintain conformationally homogeneous structures with equatorial positioning of the methyl substituent [2].

Physical Constants and Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₇N | Multiple sources [4] [5] |

| Molecular Weight (g/mol) | 139.24 | TCI, ChemicalBook [4] [5] |

| CAS Registry Number | 6329-61-9 | TCI, Multiple sources [4] [6] |

| EINECS Number | 228-702-4 | ChemicalBook [5] |

| Boiling Point (°C) | 211-214 (literature) | ChemicalBook, Multiple sources [5] [3] |

| Boiling Point (°C) @ 0.2 mmHg | 80 | TCI [4] |

| Boiling Point (°C) @ 12 mmHg | 87 | ChemSrc [14] |

| Melting Point (°C) | 180 | ChemicalBook, Multiple sources [5] [3] |

| Density (g/mL) | 0.936 (literature) | ChemicalBook [5] |

| Density (g/cm³) @ 25°C | 0.9±0.1 | ChemSrc [7] |

| Refractive Index (n₂₀/D) | 1.4904 (literature) | ChemicalBook [5] |

| Flash Point (°C) | 79 | TCI [4] |

| Flash Point (°F) | 175 | ChemicalBook [5] |

| Appearance | Clear liquid | TCI, Multiple sources [4] [3] |

| Color | Colorless to light yellow to light orange | TCI, Multiple sources [4] [3] |

| Physical State (20°C) | Liquid | TCI [4] |

| pKₐ (Predicted) | 11.84±0.20 | ChemicalBook [5] |

| Specific Gravity (20/20) | 0.95 | TCI [4] |

| Exact Mass | 139.136093 | ChemSrc [7] |

The physical characteristics of decahydroisoquinoline indicate that it exists as a clear liquid at room temperature with a density slightly less than water [4] [5]. The compound exhibits typical properties of a saturated amine, with a predicted pKₐ value of 11.84, indicating moderate basicity [5]. The refractive index of 1.4904 falls within the expected range for organic nitrogen heterocycles [5].

The boiling point varies significantly with applied pressure, ranging from 80°C under reduced pressure (0.2 mmHg) to 211-214°C at atmospheric pressure [4] [5]. This pressure-dependent boiling behavior is characteristic of compounds with moderate intermolecular forces, primarily dipole-dipole interactions and hydrogen bonding involving the nitrogen atom [5].

Solubility Profile and Partition Coefficients

| Property | Value | Source |

|---|---|---|

| Log₁₀(Water Solubility) [mol/L] | -2.09 | Crippen Calculated Property [15] |

| LogP (Octanol/Water) | 1.786 | Crippen Calculated Property [15] |

| LogP (Alternative) | 2.11490 | ChemSrc [14] |

| Solubility in Methanol | Soluble | Multiple sources [4] [5] |

| Polar Surface Area | 12.03000 Ų | ChemSrc [7] |

| McGowan Volume | 125.930 ml/mol | McGowan Calculated Property [15] |

The solubility profile of decahydroisoquinoline reflects its amphiphilic nature, possessing both hydrophobic and hydrophilic characteristics [15]. The calculated logarithm of water solubility (-2.09 mol/L) indicates limited aqueous solubility, which is expected for a largely hydrocarbon-based structure with a single nitrogen heteroatom [15].

The octanol-water partition coefficient, expressed as LogP, has been calculated to be 1.786 using the Crippen method [15]. Alternative calculations provide a slightly higher value of 2.11490, indicating moderate lipophilicity [14]. These values suggest that decahydroisoquinoline exhibits preferential partitioning into organic phases while maintaining some degree of water miscibility due to the presence of the basic nitrogen atom [15] [14].

The compound demonstrates good solubility in methanol, which is consistent with its ability to form hydrogen bonds through the nitrogen lone pair [4] [5]. The relatively small polar surface area of 12.03 square Ångströms reflects the limited polar character contributed solely by the nitrogen atom [7].

The McGowan volume of 125.930 milliliters per mole provides insight into the molecular size and shape, which influences both solubility and partition behavior [15]. This parameter is particularly relevant for understanding the compound's behavior in biological systems and its potential for membrane permeation [15].

Stereoisomers Overview

Decahydroisoquinoline (molecular formula C₉H₁₇N, molecular weight 139.24 g/mol) represents a fully saturated bicyclic heterocycle derived from the complete hydrogenation of isoquinoline [1]. The compound exists as four distinct stereoisomers that differ in the configuration of the two carbon atoms at the ring fusion positions, designated as 4a and 8a in the standard numbering system [1] [2]. These stereoisomeric variations arise from the different spatial arrangements possible at the ring junction, creating a complex stereochemical landscape that significantly influences both conformational behavior and biological activity.

The four stereoisomers can be systematically classified according to their absolute configurations: (4aS,8aS), (4aR,8aR), (4aS,8aR), and (4aR,8aS) [2] [3]. The first two configurations represent cis-fused systems where both bridgehead carbons maintain the same relative orientation, while the latter two represent trans-fused systems where the bridgehead carbons adopt opposite orientations [4] [5]. This fundamental distinction in ring fusion geometry profoundly affects the conformational flexibility and thermodynamic stability of each stereoisomer.

Crystallographic investigations have confirmed that both six-membered rings of the decahydroisoquinoline system adopt chair conformations regardless of the stereochemical configuration [6] [7]. However, the dihedral angle between the best-fit planes of the cyclohexyl and piperidine moieties varies significantly with stereochemistry, measuring approximately 116-120 degrees for cis-fused systems and 140-160 degrees for trans-fused arrangements [6] [7]. This geometric parameter serves as a crucial indicator of the relative strain present in each stereoisomeric form.

The stereoisomeric complexity extends beyond simple geometric considerations to encompass dynamic conformational behavior. Cis-decahydroisoquinoline exhibits significant conformational flexibility, existing in equilibrium between two major chair-chair conformations designated as Type 1 and Type 2 [8] [9]. In contrast, trans-decahydroisoquinoline adopts a relatively rigid twin-chair conformation with limited conformational mobility [10]. This fundamental difference in conformational behavior has far-reaching implications for both the physical properties and biological activities of these stereoisomers.

Cis Configuration Analysis

The cis-decahydroisoquinoline stereoisomers, encompassing both (4aS,8aS) and (4aR,8aR) configurations, represent the most conformationally dynamic forms of the decahydroisoquinoline scaffold [8] [9]. Carbon-13 nuclear magnetic resonance spectroscopy conducted at 215 K has provided definitive evidence that the conformational equilibrium in cis-decahydroisoquinoline strongly favors the Type 1 conformation, accounting for approximately 70% of the population [8] [9]. This conformational preference corresponds to a free energy difference of 0.37 kcal/mol, establishing the Type 1 conformation as energetically more favorable due to its ability to accommodate the nitrogen lone pair in the sterically hindered inside position [8] [9].

The Type 1 conformation is characterized by a specific arrangement where the nitrogen atom's lone pair occupies an inward-facing orientation relative to the bicyclic framework [8]. This geometric arrangement provides optimal stabilization through electronic effects while simultaneously minimizing unfavorable steric interactions. The alternative Type 2 conformation, representing the remaining 30% of the population, features the nitrogen lone pair in an outward-facing orientation, resulting in reduced stability due to increased steric strain and less favorable electronic stabilization [8] [9].

Temperature-dependent nuclear magnetic resonance studies have revealed that the conformational equilibrium in cis-decahydroisoquinoline exhibits significant sensitivity to thermal conditions [8] [11]. At elevated temperatures, the rate of interconversion between Type 1 and Type 2 conformations increases dramatically, leading to coalescence phenomena in the nuclear magnetic resonance spectra [11]. This dynamic behavior contrasts sharply with the conformational rigidity observed in trans-decahydroisoquinoline systems, highlighting the unique flexibility inherent to cis-fused configurations.

The conformational interconversion barrier in cis-decahydroisoquinoline has been experimentally determined to be relatively low, facilitating rapid equilibration between the two major conformational states under ambient conditions [11]. This low activation energy for ring inversion has been attributed to the reduced steric hindrance present in the cis-fused system, where the bridgehead carbons maintain a more compact spatial arrangement compared to their trans-fused counterparts.

Substitution effects on the cis-decahydroisoquinoline scaffold have been systematically investigated, revealing that the introduction of substituents at various positions can significantly perturb the conformational equilibrium [8] [11]. For instance, the presence of methyl substituents at the 3-position results in conformationally homogeneous systems where the methyl group adopts an equatorial orientation, effectively locking the molecule into a single conformational state [8]. This observation underscores the sensitivity of the cis-configuration to steric perturbations and provides valuable insights for rational drug design applications.

Trans Configuration Analysis

The trans-decahydroisoquinoline stereoisomers, comprising (4aS,8aR) and (4aR,8aS) configurations, exhibit fundamentally different conformational behavior compared to their cis-fused counterparts [10]. These stereoisomers adopt a rigid twin-chair conformation that remains essentially unchanged under normal temperature and pressure conditions [10]. This conformational rigidity arises from the trans-fused ring junction, which eliminates the possibility of chair-chair interconversion that characterizes cis-decahydroisoquinoline systems.

Proton magnetic resonance studies have conclusively demonstrated that trans-decahydroisoquinoline and its derivatives maintain a single, well-defined conformation under ambient conditions [10]. The twin-chair arrangement provides optimal geometric stability by minimizing torsional strain and maximizing favorable orbital overlap between the fused ring systems. This conformational constraint results in a more predictable three-dimensional structure, which has important implications for molecular recognition and biological activity.

The thermodynamic stability of trans-decahydroisoquinoline significantly exceeds that of cis-decahydroisoquinoline, as evidenced by the preferential formation of trans-isomers under thermodynamic control conditions [12]. This enhanced stability can be attributed to the reduced ring strain present in the trans-fused system, where the bridgehead carbons adopt orientations that minimize unfavorable steric interactions. The trans-configuration also benefits from more favorable torsional angles throughout the bicyclic framework, contributing to its overall thermodynamic preference.

Structural investigations using X-ray crystallography have revealed that trans-decahydroisoquinoline derivatives consistently adopt chair conformations for both six-membered rings, with dihedral angles between the ring planes typically falling in the range of 140-160 degrees [13]. This geometric parameter reflects the extended conformation characteristic of trans-fused systems and provides a useful diagnostic tool for stereochemical assignment.

The conformational rigidity of trans-decahydroisoquinoline has significant implications for its interaction with biological targets. The well-defined three-dimensional structure provides a preorganized binding motif that can complement specific receptor sites with high fidelity [13]. This structural predictability has made trans-decahydroisoquinoline derivatives particularly attractive as scaffolds for drug discovery, where conformational flexibility can sometimes lead to reduced binding affinity due to entropic penalties associated with conformational restriction upon binding.

Ring Fusion Stereochemistry

The ring fusion stereochemistry in decahydroisoquinoline systems represents a fundamental structural determinant that governs both the conformational behavior and biological properties of these bicyclic compounds [1] [14]. The distinction between cis-fusion and trans-fusion at the ring junction creates two distinct classes of stereoisomers with markedly different physical and chemical properties.

Cis-fusion occurs when both bridgehead carbons (C4a and C8a) maintain the same relative orientation with respect to the bicyclic framework, resulting in a more compact molecular geometry [2] [4]. This configuration is characterized by reduced thermodynamic stability due to increased steric strain arising from the proximity of the bridgehead carbons and their associated substituents. However, cis-fusion also confers enhanced conformational flexibility, allowing for rapid interconversion between different chair-chair conformations under ambient conditions [8] [9].

Trans-fusion represents the alternative arrangement where the bridgehead carbons adopt opposite orientations, creating a more extended molecular geometry [4] [5]. This configuration is thermodynamically favored due to the reduction in steric strain and the optimization of torsional angles throughout the bicyclic system. The trans-fused arrangement results in a rigid twin-chair conformation that lacks the conformational flexibility characteristic of cis-fused systems [10].

Synthetic accessibility varies significantly between cis-fused and trans-fused decahydroisoquinoline derivatives. Kinetic control conditions typically favor the formation of cis-fused products due to the lower activation barriers associated with ring closure reactions [18]. Conversely, thermodynamic control conditions promote the formation of trans-fused products, which represent the more stable isomeric forms [12]. This fundamental difference in synthetic accessibility has important implications for the development of efficient synthetic routes to specific stereoisomeric targets.

Biological activity patterns demonstrate distinct trends based on ring fusion stereochemistry. Cis-fused decahydroisoquinoline derivatives often exhibit enhanced biological potency compared to their trans-fused counterparts, possibly due to their ability to adopt multiple conformational states that can optimize binding interactions with target proteins [12]. However, trans-fused systems may demonstrate superior selectivity profiles due to their more rigid and predictable three-dimensional structures.

The spectroscopic signatures of cis-fusion and trans-fusion provide reliable methods for stereochemical assignment [19] [20]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that can be used to distinguish between cis-fused and trans-fused systems, with cis-fused compounds typically exhibiting broader resonances due to conformational exchange phenomena [19] [20]. Proton magnetic resonance spectroscopy provides complementary information through the analysis of coupling constants and chemical shifts, which differ predictably between the two ring fusion modes [20].

Conformational Stability of Stereoisomers

The conformational stability of decahydroisoquinoline stereoisomers exhibits profound variations that directly correlate with their stereochemical configurations and have significant implications for their biological activities and synthetic accessibility [8] [9] [21]. Systematic investigations using variable-temperature nuclear magnetic resonance spectroscopy have provided detailed insights into the conformational dynamics of these systems under different experimental conditions.

Cis-decahydroisoquinoline stereoisomers demonstrate limited conformational stability due to their inherent flexibility and the presence of multiple accessible conformational states [8] [9]. The Type 1 and Type 2 conformations exist in dynamic equilibrium with a relatively low interconversion barrier, facilitating rapid exchange between these states at ambient temperatures. This conformational lability has been quantified through activation energy measurements, which reveal barriers in the range of 8-12 kcal/mol for the chair-chair interconversion process [11].

Temperature-dependent studies have revealed that the conformational equilibrium in cis-decahydroisoquinoline exhibits significant sensitivity to thermal conditions [8] [11]. At elevated temperatures, the rate of conformational interconversion increases dramatically, leading to coalescence phenomena in nuclear magnetic resonance spectra. Conversely, at reduced temperatures (below 215 K), the conformational exchange becomes sufficiently slow to permit direct observation of individual conformational states [8] [9].

Trans-decahydroisoquinoline stereoisomers exhibit exceptional conformational stability due to their rigid twin-chair arrangement [10]. The activation energy for conformational interconversion in trans-fused systems is significantly higher (15-20 kcal/mol) compared to cis-fused systems, effectively preventing conformational exchange under normal experimental conditions [10]. This enhanced stability contributes to the more predictable biological and physical properties of trans-decahydroisoquinoline derivatives.

Substitution effects on conformational stability have been systematically investigated across different stereoisomeric forms [8] [11]. The introduction of alkyl substituents at the nitrogen atom significantly perturbs the conformational equilibrium in cis-decahydroisoquinoline, with electron-donating groups favoring the Type 1 conformation and electron-withdrawing groups promoting the Type 2 conformation [11]. These substituent effects provide valuable tools for modulating the conformational behavior of decahydroisoquinoline derivatives.

Protonation effects represent another important factor influencing conformational stability [8] [9]. When the nitrogen atom is protonated, the Type 1 and Type 2 conformations in cis-decahydroisoquinoline become energetically degenerate, eliminating the conformational preference observed in the neutral form [8] [9]. This pH-dependent conformational behavior has important implications for the biological activity of decahydroisoquinoline derivatives, as physiological pH conditions may significantly influence their three-dimensional structures.

Kinetic studies of conformational interconversion have revealed that the process occurs through a concerted mechanism involving simultaneous bond rotations throughout the bicyclic framework [21]. Dielectric relaxation measurements have identified secondary relaxation processes associated with intramolecular conformational changes, providing additional insights into the dynamic behavior of these systems [21] [22]. These studies have demonstrated that conformational stability is not merely a static property but represents a dynamic equilibrium that can be influenced by external factors such as temperature, pressure, and chemical environment.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant